Cas no 1821776-37-7 ((S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine)
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine
- (S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate
- tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate
- 1821776-37-7
- CS-0196899
- AS-77918
- SCHEMBL24936505
- MFCD26792479
- (S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate
-
- MDL: MFCD26792479
- Inchi: 1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
- InChI Key: QEHPTNBZJUDZGO-IUCAKERBSA-N
- SMILES: O1CCN(C(=O)OC(C)(C)C)[C@@H](C1)[C@H](C)O
Computed Properties
- Exact Mass: 231.14705815g/mol
- Monoisotopic Mass: 231.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 59
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449037175-1g |
(S)-4-Boc-3-((s)-1-hydroxyethyl)morpholine |
1821776-37-7 | 97% | 1g |
$961.93 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15665-250mg |
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |
1821776-37-7 | 97% | 250mg |
¥1449.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15665-1g |
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |
1821776-37-7 | 97% | 1g |
¥4381.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15665-100mg |
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |
1821776-37-7 | 97% | 100mg |
¥967.0 | 2023-09-05 | |
| abcr | AB542387-250 mg |
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine; . |
1821776-37-7 | 250MG |
€663.90 | 2023-07-10 | ||
| Chemenu | CM512144-100mg |
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |
1821776-37-7 | 97% | 100mg |
$137 | 2022-09-29 | |
| Chemenu | CM512144-250mg |
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |
1821776-37-7 | 97% | 250mg |
$205 | 2022-09-29 | |
| Chemenu | CM512144-1g |
(S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate |
1821776-37-7 | 97% | 1g |
$506 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN682-50mg |
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine |
1821776-37-7 | 97% | 50mg |
679.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SN682-200mg |
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine |
1821776-37-7 | 97% | 200mg |
1699.0CNY | 2021-07-15 |
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine Suppliers
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine: A Comprehensive Overview
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine, also known by its CAS number 1821776-37-7, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the morpholine family, which has been widely studied for its applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a morpholine ring with specific substituents that confer unique chemical properties and reactivity.
The morpholine ring in (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine serves as a versatile scaffold for various chemical modifications. The presence of the Boc (tert-butoxycarbonyl) group at position 4 and the (S)-1-hydroxyethyl group at position 3 introduces stereochemistry and functional diversity to the molecule. These substituents not only influence the physical properties of the compound but also play a crucial role in its biological activity and synthetic utility.
Recent studies have highlighted the importance of stereochemistry in drug design, particularly in achieving desired pharmacokinetic profiles and minimizing adverse effects. The (S) configuration at both the Boc and hydroxyethyl groups in this compound suggests a potential for enantioselective interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry.
In terms of synthesis, (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine can be prepared through a variety of routes, including ring-opening reactions of epoxides or through the modification of existing morpholine derivatives. The use of chiral auxiliary groups, such as Boc, has been instrumental in achieving high enantiomeric excess during the synthesis process, ensuring the production of pure enantiomers for subsequent studies.
From an application standpoint, this compound has shown potential in several areas. For instance, its morpholine backbone is known to exhibit good membrane permeability, making it suitable for drug delivery systems. Additionally, the hydroxyethyl group introduces hydrophilic properties, which can enhance solubility and bioavailability when incorporated into drug molecules.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and selectivity of compounds like (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine against various therapeutic targets. Molecular docking studies have revealed that this compound could potentially bind to G-protein coupled receptors (GPCRs) and kinases, which are critical targets in the treatment of diseases such as cancer and neurodegenerative disorders.
In conclusion, (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine represents a valuable addition to the arsenal of chemical tools available for drug discovery and development. Its unique structure, stereochemical properties, and potential biological activity make it a subject of ongoing research interest. As new insights into its synthesis, characterization, and applications continue to emerge, this compound is poised to play an increasingly important role in advancing modern medicine.
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